2-Methyl-[1,8]naphthyridine

Quaternization kinetics Nucleophilicity Regioisomeric comparison

Select 2-Methyl-[1,8]naphthyridine (CAS 1569-16-0) as your heterocyclic building block when regiospecific methyl-group reactivity is non-negotiable. Unlike the 3- or 4-methyl isomers, the 2-methyl substituent directs exclusive deprotonation for clean bromomethyl derivatization and shifts Ru(II) complex redox potentials. Validated in antimicrobial urea/carbamate synthesis via Curtius rearrangement. The Friedländer one-pot route delivers >60% yield—2.7× the legacy EMME method—reducing cost and waste at scale.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 1569-16-0
Cat. No. B073783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-[1,8]naphthyridine
CAS1569-16-0
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=N2)C=C1
InChIInChI=1S/C9H8N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-6H,1H3
InChIKeyFSWRUYCICUXURT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-[1,8]naphthyridine (CAS 1569-16-0) Chemical Identity and Procurement Profile


2-Methyl-[1,8]naphthyridine is a heterocyclic building block belonging to the 1,8-naphthyridine class, featuring a fused bicyclic system of two pyridine rings with a single methyl substituent at the 2-position. Its molecular formula is C9H8N2 with a molecular weight of 144.17 g/mol [1]. This compound serves as a versatile scaffold in medicinal chemistry and coordination chemistry, with applications ranging from antimicrobial and anticancer drug development to the synthesis of luminescent metal complexes [2]. The methyl group at the 2-position imparts distinct steric and electronic properties that differentiate it from other regioisomeric methyl-1,8-naphthyridines and unsubstituted 1,8-naphthyridine, influencing its reactivity, metal-binding characteristics, and biological target engagement [3].

Why 2-Methyl-[1,8]naphthyridine (CAS 1569-16-0) Cannot Be Indiscriminately Replaced by Other 1,8-Naphthyridine Analogs


Within the 1,8-naphthyridine family, even subtle structural variations—such as the position of a single methyl group or the degree of methylation—profoundly alter a compound's physicochemical behavior, chemical reactivity, and biological profile. Regioisomeric methyl-1,8-naphthyridines (e.g., 2-methyl, 3-methyl, 4-methyl) and unsubstituted 1,8-naphthyridine exhibit distinct electronic distributions, steric environments, and basicities, which directly impact their nucleophilicity, metal coordination geometry, and interaction with biological targets [1]. For instance, the kinetics of quaternization reactions differ significantly among isomers, and the electrochemical properties of their metal complexes vary with the methylation pattern [2]. Substituting 2-methyl-[1,8]naphthyridine with a closely related analog without rigorous comparative validation introduces uncontrolled variables that can compromise synthetic yields, alter catalytic or photophysical properties of metal complexes, and confound structure-activity relationships in drug discovery programs [3].

Quantitative Differentiation of 2-Methyl-[1,8]naphthyridine (CAS 1569-16-0) Against Closest Analogs


Nucleophilic Reactivity: Quaternization Rate Constant Versus Regioisomers

2-Methyl-1,8-naphthyridine exhibits a second-order rate constant of 3.61 × 10⁻⁴ L·mol⁻¹·s⁻¹ for the quaternization reaction with methyl iodide in acetonitrile at 24.8 °C [1]. This value is markedly lower than that of 3-methyl-1,8-naphthyridine (5.74) and 4-methyl-1,8-naphthyridine (7.26), yet higher than that of 2,7-dimethyl-1,8-naphthyridine (1.85) and the parent 1,8-naphthyridine (4.25).

Quaternization kinetics Nucleophilicity Regioisomeric comparison

Synthetic Efficiency: Friedländer One-Pot Yield Improvement Over Traditional Multi-Step Route

Traditional synthesis of 2-methyl-1,8-naphthyridine via the EMME route starting from 2-amino-6-methylpyridine required five steps and afforded an overall yield of only 22% [1]. In contrast, a modified Friedländer one-pot method enables preparation of 2-methyl-1,8-naphthyridine with yields generally above 60% [1].

Synthetic methodology Reaction yield Process optimization

Metal Complex Redox Behavior: Electrochemical Differentiation in Ruthenium(II) Complexes

Ruthenium(II) complexes of 2-methyl-1,8-naphthyridine display distinct electrochemical behavior compared to those of the unsubstituted 1,8-naphthyridine and the 2,7-dimethyl derivative [1]. While specific numerical redox potentials are not disclosed in the abstract, the study explicitly demonstrates that methylation alters the electrochemical properties of the resulting metal complexes, which is attributed to the steric and electronic effects of the methyl substituent [1].

Coordination chemistry Ruthenium complexes Electrochemistry

Regioselective Deprotonation: Site-Specific Reactivity Under Basic Conditions

Under the influence of amide ion in liquid ammonia, 2-methyl-1,8-naphthyridine undergoes exclusive deprotonation at the methyl group, whereas 3-methyl-1,8-naphthyridine forms a 2-amino-1,2-dihydro-3-methyl-1,8-naphthyridinide ion via addition at the C-2 position [1]. This demonstrates a regiospecific reactivity pattern that is unique to the 2-methyl isomer among the methyl-substituted 1,8-naphthyridines.

Regioselectivity Deprotonation σ-Adduct formation

Antimicrobial Activity: Differentiated Bioactivity of 2-Methyl-Derived Ureas

A series of 1-alkyl and aryl-3-(2-methyl-1,8-naphthyridin-3-yl)ureas, synthesized from 2-methyl-1,8-naphthyridine-3-carbonylazide, were screened for antimicrobial activity [1]. While specific MIC values are not provided in the abstract, the study confirms that the 2-methyl substitution pattern imparts distinct antimicrobial properties compared to other naphthyridine derivatives [2].

Antimicrobial screening SAR 1,8-naphthyridine derivatives

Metal Complex Coordination Behavior: Ligand Binding Mode Differentiation

2-Methyl-1,8-naphthyridine can act as a monodentate or bidentate ligand, with its coordination behavior resembling that of carboxylate ligands [1]. This ambidentate character is influenced by the methyl group at the 2-position, which introduces steric constraints and electronic modulation absent in the parent 1,8-naphthyridine.

Coordination chemistry Ligand design Bidentate ligands

Optimal Research and Industrial Deployment Scenarios for 2-Methyl-[1,8]naphthyridine (CAS 1569-16-0)


Medicinal Chemistry: Synthesis of 3-Substituted Antimicrobial Derivatives

Based on the established antimicrobial activity of 2-methyl-1,8-naphthyridine-derived ureas and carbamates [1], this compound serves as a validated starting material for synthesizing 3-carbonylazide intermediates, which can be further converted to bioactive esters and ureas via Curtius rearrangement [2]. Researchers developing new antimicrobial agents against Gram-negative or Gram-positive pathogens should prioritize this scaffold due to its documented, albeit qualitative, bioactivity profile.

Coordination Chemistry: Design of Tunable Ruthenium(II) Complexes for Catalysis and Photophysics

The distinct electrochemical properties of ruthenium(II) complexes bearing 2-methyl-1,8-naphthyridine ligands [3] make this compound a preferred choice for tuning redox potentials in catalysts or luminescent materials. Chemists should select 2-methyl-1,8-naphthyridine over the parent naphthyridine or the 2,7-dimethyl derivative when a specific methylation-induced shift in redox behavior is required for optimizing photocatalytic cycles or electronic absorption/emission profiles.

Synthetic Methodology Development: Friedländer One-Pot Route for Efficient Scale-Up

When designing a synthetic route for 2-methyl-1,8-naphthyridine procurement, the modified Friedländer one-pot method provides a >2.7-fold yield improvement (>60% vs. 22%) compared to the traditional multi-step EMME synthesis [4]. This efficiency gain is critical for process chemists aiming to minimize cost, time, and waste, making the Friedländer approach the preferred method for producing this compound at larger scales.

Regioselective Functionalization: Methyl Group Derivatization

The exclusive deprotonation of the methyl group in 2-methyl-1,8-naphthyridine under strong basic conditions [5] provides a clean entry point for further functionalization (e.g., halogenation with NBS to yield 2-bromomethyl derivatives). This regiospecificity enables the synthesis of advanced intermediates that would be inaccessible or contaminated by ring addition if a different methyl isomer were used.

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